1-(1H-indol-3-yl)ethanone oxime
Description
1-(1H-Indol-3-yl)ethanone oxime is an oxime derivative featuring an indole moiety, a heterocyclic aromatic structure known for its biological relevance. The compound has garnered attention for its antimicrobial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains . Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.2 g/mol . The indole ring contributes to its activity by enhancing interactions with bacterial targets, while the oxime group (-NOH) provides structural versatility for derivatization .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-[1-(1H-indol-3-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C10H10N2O/c1-7(12-13)9-6-11-10-5-3-2-4-8(9)10/h2-6,11,13H,1H3 |
InChI Key |
ZUYHZNAHKFXLAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Oxime Derivatives
Structural and Physicochemical Properties
The following table summarizes key physicochemical and biological data for 1-(1H-indol-3-yl)ethanone oxime and analogous compounds:
Key Observations:
- Indole vs. Phenyl Substitutions: The indole ring in this compound enhances antibacterial potency compared to phenyl-substituted oximes (e.g., 1-(3-chloro-4-methylphenyl)ethanone oxime), which lack significant reported activity .
- Hybrid Structures : Sertaconazole combines an oxime ether with an imidazole group, demonstrating how structural hybridization expands therapeutic applications (e.g., antifungal vs. antibacterial) .
Antibacterial Activity
- This compound Derivatives: Akunuri et al. (2021) synthesized 35 derivatives, with compound 37 showing an MIC of 1 µg/mL against S. aureus, outperforming penicillin (MIC = 125–250 µg/mL) but less potent than levofloxacin (MIC = 0.25 µg/mL) .
- Non-Indole Oximes: Propanone and butanone oxime ethers with tetrahydroquinoxaline groups showed MICs of 62.5–125 µg/mL against E. coli and S. aureus, significantly higher than indole-based derivatives, underscoring the indole moiety’s role in enhancing activity .
Antifungal and Antiproliferative Activity
- Sertaconazole : This oxime-containing antifungal agent targets ergosterol synthesis in fungi, illustrating how oxime ethers can be tailored for specific mechanisms .
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